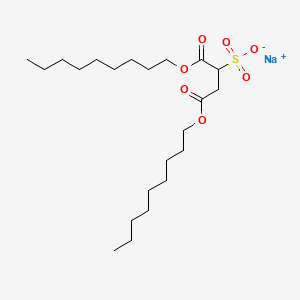

Sodium 1,4-dinonyl sulfosuccinate

Description

Historical Context and Evolution of Sulfosuccinate (B1259242) Surfactant Research in Colloidal Science

The journey of sulfosuccinate surfactants in colloidal science is a rich narrative of chemical innovation driven by the pursuit of enhanced surface activity and milder formulations. researchgate.net The fundamental structure, a sulfonate group combined with two ester linkages, provides a versatile platform for tuning surfactant properties by modifying the attached alkyl chains. researchgate.net

Early research in the mid-20th century established the foundational principles of how these molecules behave at interfaces, leading to their widespread use as wetting agents, emulsifiers, and dispersants. researchgate.net A significant milestone in this evolution was the development and characterization of sodium dioctyl sulfosuccinate (DOSS), which became a benchmark for high efficiency in reducing surface and interfacial tension. nih.govnih.gov

The synthesis of sulfosuccinates typically involves a two-step process: the esterification of maleic anhydride (B1165640) with an alcohol, followed by the sulfonation of the resulting maleate (B1232345) ester with a sulfite (B76179) salt. google.com This straightforward synthesis has allowed for the creation of a diverse library of sulfosuccinate structures, with varying alkyl chain lengths and branching, each offering a unique set of physicochemical properties. nih.gov Research has shown that the length and branching of the alkyl chains have a direct impact on properties such as hydrophobicity, foaming, and detergency. researchgate.net

Academic Significance of Dinonyl Sulfosuccinates in Contemporary Colloid and Interface Science

The academic significance of dinonyl sulfosuccinates, including Sodium 1,4-dinonyl sulfosuccinate, lies in the specific properties conferred by the C9 alkyl chains. In the broader context of dialkyl sulfosuccinates, the length of the alkyl chain is a critical determinant of the surfactant's performance. ripublication.com Longer alkyl chains generally lead to increased hydrophobicity, which can enhance the surfactant's ability to interact with and stabilize non-polar substances. researchgate.net

Contemporary research in colloid and interface science continues to explore the relationship between the molecular structure of surfactants and their macroscopic behavior. For dinonyl sulfosuccinates, this translates to investigating how the nine-carbon chains influence aggregation behavior, such as the formation of micelles and microemulsions. The larger hydrophobic volume of the dinonyl groups compared to, for instance, dioctyl groups, is expected to lead to a lower critical micelle concentration (CMC) and different packing parameters in micellar structures.

Furthermore, the study of dinonyl sulfosuccinates contributes to the understanding of structure-property relationships in stimuli-responsive colloidal systems. The self-assembly of these surfactants can be sensitive to external stimuli such as temperature, pH, and the presence of electrolytes, making them interesting candidates for advanced applications where controlled release or dynamic interfacial properties are required. researchgate.net

Overview of Key Research Areas and Challenges for this compound

While specific research on this compound is not as extensive as for other sulfosuccinates, several key research areas and challenges can be identified based on the broader field of long-chain sulfosuccinate surfactants.

Key Research Areas:

Advanced Emulsion and Dispersion Formulation: The unique hydrophobic-lipophilic balance (HLB) of this compound makes it a candidate for creating highly stable emulsions and dispersions, particularly for applications involving non-polar oils and particles. researchgate.net Research into its effectiveness in forming and stabilizing nanoemulsions and complex multiphase systems is a promising avenue.

Enhanced Oil Recovery (EOR): Anionic surfactants with long alkyl chains are investigated for their potential in EOR by reducing interfacial tension between oil and water, and altering the wettability of reservoir rocks. researchgate.net The properties of this compound could be tailored for specific reservoir conditions.

Stimuli-Responsive Systems: A deeper understanding of how the self-assembled structures of this compound respond to various stimuli could lead to the development of "smart" materials for applications such as controlled drug delivery or switchable catalysts. researchgate.net

Research Challenges:

Limited Physicochemical Data: A primary challenge is the scarcity of fundamental physicochemical data for this compound, such as its precise CMC, surface tension isotherms, and aggregation behavior under different conditions. nih.gov This lack of data hinders predictive modeling and rational formulation design.

Solubility and Krafft Point: Long-chain surfactants can exhibit limited aqueous solubility and higher Krafft points (the temperature at which the surfactant becomes sufficiently soluble to form micelles). A key challenge is to characterize these properties for this compound and to develop strategies to mitigate any potential limitations, for example, through the use of co-surfactants or co-solvents.

Comparative Performance Studies: There is a need for systematic studies that directly compare the performance of this compound with other dialkyl sulfosuccinates across a range of applications. This would provide a clearer understanding of its specific advantages and disadvantages.

Chemical Compound Information

| Compound Name |

| This compound |

| Sodium dioctyl sulfosuccinate |

| Maleic anhydride |

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 3246-20-6 | |

| Molecular Formula | C22H41NaO7S | evitachem.com |

| Molecular Weight | 472.61 g/mol | evitachem.com |

| Synonyms | Butanedioic acid, 2-sulfo-, 1,4-dinonyl ester, sodium salt; Dinonyl sodium sulfosuccinate | |

| Classification | Anionic surfactant | evitachem.com |

Properties

CAS No. |

3246-20-6 |

|---|---|

Molecular Formula |

C22H41NaO7S |

Molecular Weight |

472.6 g/mol |

IUPAC Name |

sodium;1,4-di(nonoxy)-1,4-dioxobutane-2-sulfonate |

InChI |

InChI=1S/C22H42O7S.Na/c1-3-5-7-9-11-13-15-17-28-21(23)19-20(30(25,26)27)22(24)29-18-16-14-12-10-8-6-4-2;/h20H,3-19H2,1-2H3,(H,25,26,27);/q;+1/p-1 |

InChI Key |

OQFRATAOPGTAOP-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCC)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Purity Assessment for Research Applications of Sodium 1,4 Dinonyl Sulfosuccinate

Established Synthetic Pathways for Sodium 1,4-dinonyl sulfosuccinate (B1259242) and Related Analogues

The synthesis of sodium 1,4-dinonyl sulfosuccinate, an anionic surfactant, is a multi-step process that begins with the esterification of maleic anhydride (B1165640) followed by sulfonation and neutralization. pcc.euchemicalbook.com This pathway is also applicable for the synthesis of related sulfosuccinate analogues by varying the alcohol used in the initial esterification step. researcher.liferesearchgate.net

Esterification Reaction Mechanisms for Sulfosuccinate Diesters

The first step in producing this compound is the formation of a dialkyl maleate (B1232345), in this case, dinonyl maleate. This is achieved through the esterification of maleic anhydride with nonyl alcohol. zbaqchem.comppor.az The reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid. zbaqchem.comzbaqchem.com The reaction proceeds in two stages. The first stage, the formation of the monoester, is rapid. The second stage, the formation of the diester, is slower and often requires elevated temperatures and a catalyst to proceed at a reasonable rate. ppor.azresearchgate.net

Several factors influence the esterification process, including the choice of alcohol, reaction temperature, and catalyst concentration. zbaqchem.com The use of a heterogeneous recyclable Bronsted solid acid catalyst, like Amberlyst-15, has been shown to be effective for both the esterification of maleic anhydride and the subsequent sulfonation of the dioctyl maleate ester. researcher.life One of the primary challenges during esterification is the potential for the isomerization of the maleate diester to the corresponding fumarate (B1241708) diester, which can be influenced by the reaction conditions and catalyst. google.com The formation of byproducts such as maleic acid and fumaric acid can also occur, which necessitates subsequent purification steps. zbaqchem.com

A general representation of the esterification reaction is as follows:

Maleic Anhydride + 2 Nonyl Alcohol → Dinonyl Maleate + Water

Sulfonation and Neutralization Processes in this compound Synthesis

Following the synthesis of dinonyl maleate, the next crucial step is sulfonation. This process introduces the sulfonic acid group (-SO₃H) to the double bond of the maleate ester. numberanalytics.commasterorganicchemistry.com A common sulfonating agent is a solution of sodium bisulfite (NaHSO₃). chemicalbook.comresearchgate.net The reaction involves the addition of the bisulfite ion across the carbon-carbon double bond of the dinonyl maleate.

The general sulfonation reaction can be depicted as:

Dinonyl Maleate + Sodium Bisulfite → this compound

The final step is the neutralization of the resulting sulfosuccinic acid ester. If the sulfonation is carried out with a reagent like sulfur trioxide, the resulting sulfonic acid is then neutralized with a base, typically sodium hydroxide (B78521) or sodium carbonate, to yield the final product, this compound. chemicalbook.comnumberanalytics.com When sodium bisulfite is used as the sulfonating agent, the sodium salt is formed directly. chemicalbook.com

Advanced Purification Techniques for High-Purity Research Grade this compound

Obtaining research-grade this compound with high purity is essential for accurate and reproducible scientific studies. After synthesis, the crude product often contains unreacted starting materials, byproducts from side reactions, and residual catalyst. Advanced purification techniques are therefore necessary.

One common method for purifying sulfosuccinate surfactants is washing the product with a non-polar solvent, such as petroleum ether, to remove unreacted alcohols and other non-polar impurities. ripublication.com For more rigorous purification, chromatographic techniques are employed. Solid-phase extraction (SPE) with weak anion exchange (WAX) cartridges has proven effective in separating sulfosuccinate surfactants like dioctyl sodium sulfosuccinate (DOSS) from complex matrices, such as those containing oil. researchgate.net This technique allows for the selective retention of the anionic surfactant while allowing non-polar components to pass through.

Analytical Methodologies for Purity and Structural Integrity Assessment in Research

A comprehensive assessment of purity and structural integrity is paramount for research-grade this compound. This is achieved through a combination of chromatographic and spectroscopic techniques. americanlaboratory.com

Chromatographic Techniques (e.g., HPLC, UPLC) for Separation and Purity

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful tools for the separation and quantification of anionic surfactants like this compound. researchgate.netsielc.com These techniques can separate the target compound from impurities and related analogues.

Reverse-phase HPLC is a frequently used method for the analysis of sulfosuccinate diesters. sielc.comnih.gov The separation is based on the differential partitioning of the analytes between a non-polar stationary phase and a polar mobile phase. For instance, a method for dioctyl sodium sulfosuccinate uses an acetonitrile (B52724) and water mobile phase with a phosphoric acid modifier. sielc.com For applications requiring mass spectrometry (MS) compatibility, volatile buffers like formic acid or ammonium (B1175870) formate (B1220265) are used instead of phosphoric acid. sielc.comsielc.com UPLC, with its use of smaller particle size columns (typically < 2 µm), offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. youtube.com

| Analytical Technique | Column Type | Mobile Phase | Detection Method | Application |

| HPLC | Reverse-Phase (e.g., C18, Newcrom R1) | Acetonitrile/Water with acid modifier (e.g., phosphoric acid, formic acid) | UV, Evaporative Light Scattering Detector (ELSD), Mass Spectrometry (MS) | Purity assessment, separation from impurities. sielc.comresearchgate.net |

| UPLC | Sub-2 µm particle size columns | Similar to HPLC, optimized for high pressure | MS, ELSD | High-throughput analysis, improved resolution and sensitivity. sielc.comyoutube.com |

| SPE-LC/MS | Weak Anion Exchange (WAX) cartridges followed by LC-MS | Gradient elution | High-Resolution Mass Spectrometry (Orbitrap) | Separation and quantification in complex matrices. researchgate.net |

Spectroscopic Methods (e.g., NMR, IR, Mass Spectrometry) for Characterization

Spectroscopic methods provide detailed information about the molecular structure of this compound, confirming its identity and integrity.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for a sulfosuccinate ester include:

C=O stretching of the ester groups, typically appearing around 1740 cm⁻¹. spectroscopyonline.comresearchgate.net

S=O stretching of the sulfonate group.

C-O stretching of the ester linkages, usually found in the 1300-1000 cm⁻¹ region. spectroscopyonline.com

C-H stretching of the alkyl chains. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for elucidating the detailed molecular structure.

¹H NMR provides information on the number and types of protons and their neighboring environments. For this compound, one would expect to see signals corresponding to the protons on the nonyl chains and the succinate (B1194679) backbone. researchgate.netchemicalbook.com

¹³C NMR reveals the different carbon environments within the molecule, confirming the presence of the carbonyl carbons of the esters, the carbons of the alkyl chains, and the carbons of the sulfosuccinate core. researchgate.net

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. High-resolution mass spectrometry (HRMS), such as Orbitrap MS, can provide highly accurate mass measurements, which is crucial for distinguishing between compounds with similar nominal masses. researchgate.netnih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a particularly powerful technique for the sensitive and selective quantification of sulfosuccinates in various samples. nih.gov

| Spectroscopic Technique | Information Obtained | Key Features for this compound |

| Infrared (IR) | Functional group identification | C=O stretch (~1740 cm⁻¹), S=O stretch, C-O stretch (1300-1000 cm⁻¹), C-H stretch. spectroscopyonline.comresearchgate.net |

| ¹H NMR | Proton environment and connectivity | Signals for nonyl chain protons (CH₃, CH₂), succinate backbone protons. researchgate.netchemicalbook.com |

| ¹³C NMR | Carbon skeleton structure | Signals for ester carbonyl carbons, nonyl chain carbons, succinate backbone carbons. researchgate.net |

| Mass Spectrometry (MS) | Molecular weight and fragmentation | Determination of molecular ion peak and characteristic fragment ions. researchgate.netnih.gov |

| High-Resolution MS (HRMS) | Accurate mass determination | Precise molecular formula confirmation. researchgate.netnih.gov |

Self Assembly and Aggregation Phenomena of Sodium 1,4 Dinonyl Sulfosuccinate

Micellization Thermodynamics and Kinetics of Sodium 1,4-dinonyl sulfosuccinate (B1259242) in Aqueous Systems

The formation of micelles by Sodium 1,4-dinonyl sulfosuccinate in water is a spontaneous process driven by the need to minimize the unfavorable interactions between its hydrophobic nonyl chains and the aqueous environment. This phenomenon is governed by a delicate balance of thermodynamic and kinetic factors.

The critical micelle concentration (CMC) is a fundamental property of a surfactant, representing the concentration at which micellar aggregates begin to form in significant numbers. wikipedia.org This concentration can be determined by monitoring changes in the physical properties of the surfactant solution. For ionic surfactants like this compound, tensiometry and conductometry are two common and effective methods.

Tensiometric Method: This method relies on the principle that surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. As the surfactant concentration increases, the surface tension decreases until the CMC is reached. Above the CMC, the interface becomes saturated with monomers, and any additional surfactant molecules form micelles in the bulk solution, causing the surface tension to remain relatively constant. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of the surfactant concentration. wikipedia.orgscispace.com

Conductometric Method: This technique is suitable for ionic surfactants whose micelles are composed of aggregated ions and possess a different molar conductivity than the free monomers. Below the CMC, the specific conductivity of the solution increases linearly with concentration as more charge-carrying monomers are added. Above the CMC, while conductivity still increases with concentration, the slope of the line decreases. This change occurs because the newly formed micelles have a lower mobility than the individual ions and bind a fraction of the counterions, reducing the total number of effective charge carriers. The CMC is determined from the intersection of the two linear segments in the conductivity versus concentration plot. researchgate.netresearchgate.net

Illustrative Data for Anionic Surfactant CMC Determination The following table provides a conceptual representation of data obtained from tensiometric and conductometric measurements for determining the CMC of an anionic surfactant.

| Concentration (mM) | Surface Tension (mN/m) | Conductivity (μS/cm) | Comment |

|---|---|---|---|

| 1.0 | 55.0 | 150 | Below CMC: Monomers reduce surface tension and increase conductivity. |

| 2.0 | 45.0 | 250 | |

| 3.0 | 38.0 | 350 | |

| ~3.5 (CMC) | ~35.0 | ~400 | At CMC: Inflection point. Micelles begin to form. |

| 4.0 | 35.0 | 430 | Above CMC: Surface tension is constant. Conductivity increases at a slower rate. |

| 5.0 | 35.0 | 460 | |

| 6.0 | 35.0 | 490 |

The spontaneity of micellization is quantified by the standard Gibbs free energy of micellization (ΔG°mic), which is related to the enthalpy (ΔH°mic) and entropy (ΔS°mic) of the process by the Gibbs-Helmholtz equation: ΔG°mic = ΔH°mic - TΔS°mic.

Gibbs Free Energy (ΔG°mic): A negative value for ΔG°mic indicates that micelle formation is a spontaneous process. For ionic surfactants, ΔG°mic can be calculated from the CMC value. The process becomes more favorable with increasing hydrophobicity of the surfactant; therefore, this compound, with its two C9 alkyl chains, is expected to have a highly negative ΔG°mic. researchgate.net

Enthalpy (ΔH°mic): The enthalpy change can be endothermic or exothermic depending on the surfactant and the temperature. It can be determined from the temperature dependence of the CMC. For many ionic surfactants, ΔH°mic is small and can change sign with temperature. researchgate.netacs.org

Entropy (ΔS°mic): Micellization is predominantly an entropy-driven process. While the aggregation of surfactant molecules into micelles might seem to decrease entropy (a negative contribution), the release of structured water molecules from around the hydrophobic chains into the bulk water results in a large, positive entropy change. This "hydrophobic effect" is the main driving force for micellization. wikipedia.orgresearchgate.net

Typical Thermodynamic Parameters of Micellization for an Anionic Surfactant This table presents representative thermodynamic data for a well-studied anionic surfactant, Sodium dioctyl sulfosuccinate (AOT), which serves as an analogue for understanding the expected behavior of this compound.

| Parameter | Typical Value (at 298 K) | Contribution to Micellization |

|---|---|---|

| CMC | ~2.5 mM (for AOT in water) acs.org | Indicates concentration for spontaneous aggregation. |

| ΔG°mic | -30 to -40 kJ/mol researchgate.net | Negative value confirms the spontaneity of the process. |

| ΔH°mic | -5 to +5 kJ/mol acs.org | Small contribution; can be endothermic or exothermic. |

| TΔS°mic | +35 to +45 kJ/mol | Large positive value indicates the process is entropy-driven. |

Micellar systems are not static; they are highly dynamic equilibria. There is a constant and rapid exchange of monomeric surfactant molecules between the bulk solution and the micelles. The kinetics of these processes are typically characterized by two relaxation times:

A fast relaxation time (τ₁): This is on the order of microseconds to milliseconds and is associated with the rapid exchange of monomers between existing micelles and the bulk solution.

A slow relaxation time (τ₂): This is on the order of milliseconds to seconds and corresponds to the complete formation and dissolution of micelles.

These kinetic parameters are crucial for applications involving rapid changes in concentration or temperature. While specific kinetic data for this compound are not available, studies on analogous surfactants like AOT show these dynamic processes are fundamental to their behavior. core.ac.uk

Micellar Structure and Dynamics in Aqueous and Non-Aqueous Media

The branched, double-chain structure of this compound gives it significant steric bulk, influencing the shape and type of aggregates it forms in different solvents.

The type of micelle formed depends on the nature of the solvent.

Normal Micelles: In polar solvents like water, this compound forms normal micelles. In these aggregates, the hydrophobic nonyl tails are sequestered in the core, away from the water, while the hydrophilic sulfosuccinate head groups are exposed to the aqueous environment, forming the micelle-water interface. tainstruments.com

Reverse Micelles (or Inverted Micelles): In non-polar, organic solvents (e.g., alkanes like isooctane), the surfactant molecules aggregate in the opposite orientation. The polar head groups form a hydrophilic inner core, shielding themselves from the apolar solvent, while the hydrophobic tails extend outwards into the organic phase. core.ac.uk Surfactants like AOT are renowned for their ability to form well-defined, thermodynamically stable reverse micelles. These structures can encapsulate significant amounts of water in their polar cores, creating "water-in-oil" microemulsions. core.ac.uknih.govnih.gov Given its structural similarity to AOT, this compound is also expected to be an effective agent for forming reverse micelles.

A key characteristic of micelles is their ability to solubilize substances that are otherwise insoluble in the bulk solvent.

Solubilization Capacity: Normal micelles in aqueous solutions can solubilize non-polar compounds (e.g., oils, hydrophobic drugs) within their hydrophobic core. Conversely, reverse micelles in organic solvents can solubilize polar substances (e.g., water, salts, polar proteins) within their hydrophilic core. nih.gov The solubilization capacity is dependent on the size and number of micelles in the system.

Microenvironment Polarity: The polarity within a micellar core is distinctly different from that of the bulk solvent. The core of a normal micelle provides a non-polar, hydrocarbon-like microenvironment. The core of a reverse micelle, particularly when containing water, provides a polar microenvironment. The interfacial region of both micelle types, where the head groups and tails meet, exhibits an intermediate polarity. This property is often studied using solvatochromic probes, which are molecules whose light absorption or emission spectra change depending on the polarity of their immediate surroundings. nih.gov

Influence of Solvent Composition and Cosolvents on Aggregation Behavior

The aggregation behavior of sulfosuccinate surfactants, such as this compound, is profoundly influenced by the composition of the solvent system. The spontaneity and characteristics of aggregate formation are dictated by solvent properties like polarity, cohesiveness, and the specific interactions between the surfactant and solvent molecules. nih.govresearchgate.net

The aggregation of anionic sulfosuccinate surfactants has been studied in novel solvent systems like deep eutectic solvents (DESs) and their aqueous mixtures. nih.gov DESs, such as Reline (choline chloride and urea) and Ethaline (choline chloride and ethylene (B1197577) glycol), provide unique environments for self-assembly. nih.gov The critical aggregation concentration (cac) of the surfactant is a key parameter that shifts in response to the solvent environment. It is observed that the spontaneity of aggregation in neat DESs or their aqueous mixtures follows trends that correlate with various solvent parameters, including Kamlet-Taft polarity parameters, the Gordon parameter (G), which reflects solvent cohesiveness, and cohesive energy density. nih.govresearchgate.net

The addition of water to DESs can disrupt the solvent's nanostructure. For instance, at high water content (e.g., 51 wt%), the system begins to behave more like a simple aqueous solution of the DES components, which alters the aggregation process. nih.gov In these mixed systems, the surfactant may undergo nanosegregation rather than forming the well-defined self-assembled structures seen in neat DESs. nih.gov

Cosolvents, which are additives that modify the bulk solvent properties, play a critical role. researchgate.net Depending on their nature, cosolvents can either promote or hinder micellization.

Cohesive Force Reduction : Polar organic solvents like ethanol (B145695) and propanol (B110389) can decrease the cohesive forces within the solvent mixture. This increases the solubility of the surfactant molecules, leading to a higher critical micelle concentration (CMC). researchgate.net

Solvophobic Effect Enhancement : Conversely, cosolvents like glycerol (B35011) can enhance the solvophobic effect, favoring micellization and thereby decreasing the CMC. researchgate.net

The effect of various cosolvents on the aggregation of an amphiphilic copolymer, demonstrating general principles applicable to surfactants, is summarized in the table below. The data shows that cosolvents that increase the solubility of the amphiphile generally increase the CMC. The hydrogen bonding component of the solubility parameter is a key factor in describing these effects. researchgate.net

| Cosolvent (at 20% in water) | Effect on Critical Micelle Concentration (CMC) | Primary Mechanism |

| Ethanol | Increase | Acts as a cosolvent, increasing amphiphile solubility. researchgate.net |

| 2-Propanol | Increase | Acts as a cosolvent, increasing amphiphile solubility. researchgate.net |

| Glycerol | Decrease | Favors micellization by enhancing solvent cohesiveness. researchgate.net |

| Formamide | Minimal Effect | Does not significantly alter the solvent quality for the amphiphile. researchgate.net |

This table illustrates the general effects of cosolvents on amphiphile aggregation as observed in studies on related systems.

Formation of Higher-Order Self-Assembled Structures by this compound

Beyond simple micelles, this compound and related surfactants can form more complex, higher-order structures. These include vesicles, liposomes, and various lyotropic liquid crystalline phases, which arise from the specific packing of surfactant molecules under different conditions of concentration, temperature, and composition. rsc.orgwikipedia.org

Vesicle and Liposome (B1194612) Formation Mechanisms and Stability

Vesicles are enclosed, bilayer structures that can form spontaneously in aqueous solutions of certain surfactants. While double-chain surfactants are common vesicle-formers, some single-chain surfactants can also form these structures. researchgate.net For instance, disodium (B8443419) lauryl sulfosuccinate, an anionic surfactant with two hydrophilic groups (sulfonic and carboxylic acid), has been shown to form vesicles of approximately 160 nm in diameter. researchgate.net The formation is driven by the balance of forces between the hydrophobic tails and the hydrophilic headgroups. The strong electrostatic repulsion between the large hydrophilic headgroups in some sulfosuccinates can favor a curved bilayer structure, leading to vesicle formation. researchgate.net

The stability of these structures, often referred to as liposomes, is a critical factor for their potential applications. However, liposomes in aqueous dispersion can be prone to degradation. To enhance long-term stability, post-processing techniques are often employed. nih.gov

Freeze-drying (Lyophilization): This is a common method to produce a stable, dry powder form of liposomes. nih.gov The process involves:

Freezing: The aqueous liposome dispersion is frozen.

Primary Drying: The frozen water is removed under vacuum via sublimation.

Secondary Drying: Residual moisture is removed.

While effective, lyophilization can induce stress on the liposome structure, potentially causing changes in vesicle size or loss of encapsulated material. nih.gov The use of lyoprotectants, such as sugars (e.g., sucrose, mannitol), is crucial to protect the vesicles during this process and maintain their integrity. nih.gov

Lyotropic Liquid Crystalline Phases and Phase Transitions

Sulfosuccinate surfactants are well-known for their rich lyotropic liquid crystalline behavior, forming various ordered phases in water as a function of concentration and temperature. wikipedia.orgacs.org These phases arise from the spontaneous organization of surfactant molecules into ordered, but still fluid, arrangements. aps.org

Common lyotropic phases observed in aqueous systems of dialkyl sulfosuccinates include:

Lamellar Phase (Lα): Surfactant molecules arrange into extended bilayers separated by layers of water. This phase is often observed at higher surfactant concentrations. rsc.orgacs.org

Hexagonal Phase (H1): Cylindrical micelles are packed into a hexagonal array. nih.gov

Cubic Phase: More complex, bicontinuous structures formed from interconnected micelles. rsc.org

Phase transitions between these structures are driven by changes in conditions. For example, in AOT/water systems, increasing the surfactant concentration at ambient temperature can induce transitions from an isotropic solution to a lamellar phase, then to a bicontinuous cubic phase, and finally to an inverse hexagonal phase. rsc.org Temperature also plays a key role; studies on concentrated AOT solutions show that the repeat spacing of the lamellar phase is highly sensitive to temperature, decreasing significantly as temperature increases. acs.org

| Liquid Crystalline Phase | Structural Description | Typical Conditions |

| Lamellar (Lα) | Parallel bilayers of surfactant separated by water layers. rsc.orgacs.org | Higher surfactant concentration, lower temperatures. acs.org |

| Hexagonal (H1) | Cylindrical micelles packed in a hexagonal lattice. nih.gov | Intermediate concentrations. |

| Cubic | Complex, bicontinuous network of surfactant aggregates. rsc.org | Specific concentration/temperature ranges. |

| Nematic (N) | Micelles exhibit long-range orientational order but no positional order. aps.orgnih.gov | Can exist in multicomponent systems. aps.org |

This table summarizes common lyotropic liquid crystal phases formed by surfactants.

The transitions between these phases can be isothermal (occurring at a constant temperature) or nonisothermal (occurring over a temperature range). researchgate.net The specific thermal behavior depends on the molecular structure of the surfactant and its interactions. researchgate.net

Hierarchical Self-Assembly in Complex Multicomponent Systems

The self-assembly of this compound can become significantly more complex in multicomponent systems, where interactions with other molecules like cosurfactants, polymers, or gelators lead to hierarchical structures. nih.gov

A notable example is the gelation of lyotropic liquid crystal phases. In a system containing a surfactant (like sodium dodecyl sulfate), a cosurfactant (n-decanol), and water, various liquid crystalline phases (lamellar, hexagonal, nematic) can be formed. nih.gov When a low-molecular-weight organogelator, such as 12-hydroxyoctadecanoic acid (12-HOA), is introduced, it can self-assemble into a fibrous network within the liquid crystalline matrix. nih.gov

This interplay can lead to novel material properties. For instance, the lamellar (Lα) phase can be successfully gelled, creating a material that exhibits the optical birefringence of the liquid crystal and the mechanical stability of a gel. nih.gov Interestingly, the gel network can influence the liquid crystal structure itself. Small-angle X-ray scattering has shown that the lamellar layer spacing can become arrested in the gelled state, indicating a higher degree of translational order compared to the gelator-free system. nih.gov

However, not all liquid crystalline phases are compatible with the gel network. Attempts to gel the hexagonal phase can result in the destruction of the long-range hexagonal order, leading to an isotropic gel. nih.gov This highlights the delicate balance of interactions required to form these complex, hierarchically ordered materials. The addition of the gelator can also shift the phase boundaries of the system, for example, by integrating into the surfactant aggregates and altering their preferred curvature. nih.gov

Interfacial and Surface Science of Sodium 1,4 Dinonyl Sulfosuccinate

Adsorption at Fluid-Fluid Interfaces (e.g., Air-Water, Oil-Water)

The efficacy of Sodium 1,4-dinonyl sulfosuccinate (B1259242) as a surfactant is rooted in its ability to adsorb at the interfaces between two immiscible fluids, such as air and water or oil and water. This adsorption fundamentally alters the properties of the interface. The molecule's amphiphilic structure, consisting of a hydrophilic sodium sulfosuccinate head group and two hydrophobic nonyl tails, drives this behavior. The hydrophilic head has a strong affinity for the aqueous phase, while the hydrophobic tails are repelled by water and preferentially orient themselves towards a non-polar phase like air or oil.

The adsorption of a surfactant at an interface is quantified through adsorption isotherms, which relate the concentration of the surfactant at the interface (surface excess concentration, Γ) to its concentration in the bulk solution (C) at a constant temperature. The surface excess concentration can be determined experimentally by measuring the surface tension of the solution at various surfactant concentrations. According to the Gibbs adsorption isotherm equation, the surface excess concentration is proportional to the rate of change of surface tension with respect to the natural logarithm of the bulk surfactant concentration. researchgate.net

As the bulk concentration of the surfactant increases, the surface excess concentration also increases until it reaches a maximum value (Γ_max) at the critical micelle concentration (CMC). jlkindustries.com At this point, the interface is saturated with surfactant molecules, and any further addition of surfactant leads to the formation of micelles in the bulk solution.

Table 1: Surface Active Properties of Sodium Dioctyl Sulfosuccinate (SDOSS) at 25°C This data is for a structurally similar compound and is presented for illustrative purposes.

| Parameter | Value | Unit | Reference |

| Critical Micelle Concentration (CMC) | 2.6 | mmol/L | researchgate.net |

| Surface Tension at CMC (γ_CMC) | 27.5 | mN/m | researchgate.net |

| Maximum Surface Excess (Γ_max) | 1.83 x 10⁻¹⁰ | mol/cm² | researchgate.net |

| Minimum Area per Molecule (A_min) | 0.91 | nm² | researchgate.net |

This is an interactive data table. You can sort and filter the data as needed.

The values are determined from plots of surface tension versus surfactant concentration. researchgate.net Γ_max is calculated from the slope of the linear portion of the plot of surface tension versus the logarithm of concentration just below the CMC. researchgate.net

The primary mechanism by which Sodium 1,4-dinonyl sulfosuccinate reduces interfacial tension is through the adsorption and orientation of its molecules at the fluid-fluid interface. nih.gov In an oil-water system, the hydrophilic sulfonate head group resides in the water phase, while the two nonyl hydrocarbon tails penetrate the oil phase. This arrangement disrupts the strong cohesive forces between the water molecules at the interface. By positioning themselves between the water and oil molecules, the surfactant molecules reduce the unfavorable contact between the two phases, thereby lowering the energy required to maintain or expand the interface, which manifests as a reduction in interfacial tension.

This surface activity is highly effective, as sulfosuccinate surfactants are recognized as some of the best surface tension reducers available. Molecular dynamics simulations have shown that besides creating a barrier between fluids, surfactants increase the disorder (interfacial entropy) at the interface, which further contributes to the reduction of interfacial tension, especially at high surface densities. Surfactants with flexible tails, like the nonyl chains in this compound, are particularly effective at creating this disordered interfacial film.

The amphiphilic nature of this compound dictates its orientation at an interface. At an air-water interface, the sulfosuccinate head group is immersed in the water, and the two nonyl tails are oriented towards the air. Similarly, at an oil-water interface, the tails are oriented into the oil phase.

The packing density of the surfactant molecules at the interface is a critical parameter related to its effectiveness. This can be described by the minimum area per molecule (A_min), which is the inverse of the maximum surface excess concentration (Γ_max). researchgate.net A_min represents the cross-sectional area occupied by a single surfactant molecule at the saturated interface. jlkindustries.com For dialkyl sulfosuccinates, the two alkyl chains influence the packing. The presence of two chains generally leads to a larger area per molecule compared to single-chain surfactants, which can affect the rigidity and permeability of the interfacial film.

Wetting Dynamics and Spreading Phenomena in Model Systems

Wetting is the ability of a liquid to maintain contact with a solid surface, and it is governed by the balance of adhesive and cohesive forces. Surfactants like this compound are potent wetting agents because their ability to drastically reduce surface tension allows the liquid to spread more easily across a surface. Sulfosuccinate surfactants are known for their strong wetting properties. nih.gov

When a droplet of an aqueous solution containing this compound is placed on a hydrophobic surface, the surfactant molecules adsorb at the solid-liquid and liquid-air interfaces. This adsorption lowers the solid-liquid interfacial tension and the liquid's surface tension. According to Young's equation, this reduction in interfacial energies leads to a decrease in the contact angle, promoting the spreading of the droplet over a larger area.

Studies on the closely related dioctyl sodium sulfosuccinate (DOSS) have demonstrated its effectiveness in enhancing the spreading of droplets on surfaces. For example, in agricultural applications, such surfactants are mixed with herbicides to ensure that the spray solution effectively wets and spreads across the waxy surface of plant leaves. A droplet containing a sulfosuccinate surfactant can spread more and dry faster on a leaf surface compared to solutions without a surfactant. The efficiency of a wetting agent is often related to its ability to rapidly lower surface tension, a known characteristic of sulfosuccinates.

Emulsion and Dispersion Stabilization Mechanisms

An emulsion is a dispersion of one immiscible liquid in another, such as oil in water (O/W) or water in oil (W/O). These systems are inherently unstable and tend to break down over time through processes like coalescence, flocculation, and Ostwald ripening. This compound acts as an effective emulsifying agent by stabilizing these droplets.

The primary stabilization mechanism involves the formation of a protective interfacial film around the dispersed droplets. The surfactant molecules adsorb at the oil-water interface, lowering the interfacial tension and making it easier to break up the dispersed phase into smaller droplets during emulsification. Once formed, this adsorbed layer acts as a barrier that prevents the droplets from coalescing when they collide. The stabilization can be attributed to two main repulsive forces:

Electrostatic Repulsion : As an anionic surfactant, the sulfonate head groups of this compound impart a negative charge to the surface of the droplets. This creates an electrical double layer, leading to electrostatic repulsion between adjacent droplets, which prevents them from approaching each other closely enough to merge.

Steric Repulsion : The bulky, branched nonyl chains form a protective layer that physically hinders close contact between droplets.

The combination of these effects creates a robust energy barrier that significantly enhances the kinetic stability of the emulsion.

Interfacial rheology, which describes the response of an interfacial layer to deformation, is crucial for long-term emulsion stability. The viscoelasticity of the surfactant film at the droplet surface plays a significant role in preventing coalescence. A highly viscoelastic interfacial film can effectively dampen thermal fluctuations and resist mechanical stresses that would otherwise lead to droplet rupture.

The stability of an emulsion is often correlated with the interfacial storage modulus (G') and loss modulus (G''). High G' and G'' values are indicative of a strong, viscoelastic interfacial network that enhances emulsion stability. Surfactants with branched structures, such as the two nonyl chains in this compound, can form interfacial films with a high viscoelastic modulus. This structure allows the surfactant to form a robust film that can resist deformation, thereby preventing the drainage of the continuous phase from between two approaching droplets and inhibiting coalescence. Therefore, the ability of this compound to form a strong viscoelastic film is a key mechanism contributing to its effectiveness as an emulsion stabilizer.

Steric and Electrostatic Stabilization Contributions

The stabilization of emulsions and dispersions by surfactants like this compound typically involves a combination of electrostatic and steric repulsion. Electrostatic stabilization arises from the formation of an electrical double layer around the dispersed droplets due to the ionic nature of the sulfonate headgroups. This creates a repulsive force that prevents droplets from approaching each other.

Steric stabilization, on the other hand, would be provided by the bulky dinonyl alkyl chains. When two droplets approach, the compression or overlapping of these hydrocarbon chains leads to a decrease in entropy and an increase in free energy, resulting in a repulsive force that contributes to the stability of the system.

Despite the theoretical understanding of these mechanisms, specific research quantifying the relative contributions of steric and electrostatic forces for this compound is not found in the reviewed literature. Such studies would typically involve measurements of zeta potential to quantify electrostatic repulsion and force-distance measurements using techniques like atomic force microscopy (AFM) to probe steric barriers. The absence of such data precludes the creation of a detailed data table on this topic.

Mechanisms of Destabilization (e.g., Ostwald Ripening, Coalescence, Flocculation)

Emulsions are thermodynamically unstable systems and tend to break down over time through various destabilization mechanisms.

Ostwald Ripening is a process where larger droplets grow at the expense of smaller ones due to the diffusion of the dispersed phase through the continuous phase. The rate of Ostwald ripening is influenced by the interfacial tension and the solubility of the dispersed phase in the continuous phase. While surfactants can lower interfacial tension, specific data on the effectiveness of this compound in inhibiting Ostwald ripening, such as ripening rates in its presence, are not available.

Coalescence is the merging of two or more droplets to form a single larger droplet. The surfactant film at the interface plays a crucial role in preventing coalescence by providing a protective barrier. The efficiency of this barrier depends on the packing density, mechanical strength, and viscoelasticity of the surfactant film. Studies on the coalescence kinetics of emulsions stabilized specifically with this compound are needed to understand its performance.

Flocculation is the aggregation of droplets to form clusters without the rupture of the interfacial film. This can be a precursor to coalescence. The balance of attractive (van der Waals) and repulsive (electrostatic and/or steric) forces governs flocculation. Again, specific studies detailing the flocculation behavior of emulsions stabilized by this compound are not present in the available literature.

Due to the lack of specific experimental data and detailed research findings for this compound in the public domain, a data table summarizing research findings on its role in stabilization and destabilization mechanisms cannot be generated at this time. Further empirical research is required to elucidate the specific interfacial properties and behaviors of this particular compound.

Interactions of Sodium 1,4 Dinonyl Sulfosuccinate with Other Chemical Systems

Surfactant-Polymer Interactions

The interplay between surfactants and polymers in aqueous solutions can lead to the formation of complex structures with unique properties. These interactions are fundamental to various industrial applications, including in formulations for coatings, personal care products, and drug delivery systems. evitachem.com

The interaction between anionic surfactants like Sodium 1,4-dinonyl sulfosuccinate (B1259242) and polyelectrolytes is primarily driven by electrostatic attraction between the negatively charged sulfonate headgroup of the surfactant and positively charged segments of a cationic polyelectrolyte. This interaction can lead to the formation of polymer-surfactant complexes.

In systems containing oppositely charged macromolecules, such as a cationic polymer and an anionic surfactant, a phenomenon known as complex coacervation can occur. This involves the separation of the solution into two liquid phases: a dense, polymer-surfactant-rich phase (the coacervate) and a dilute, polymer-surfactant-poor phase. ijpsonline.com Research on systems like gelatin (a cationic protein below its isoelectric point) and sodium carboxymethylcellulose (an anionic polymer) has shown that the addition of an anionic surfactant, dioctyl sulfosuccinate sodium (DSS), can enhance the interaction and promote the formation of microcapsules through complex coacervation. researchgate.net The surfactant is thought to play a crucial role in the formation of the microcapsule wall by augmenting the electrostatic interactions between the two polymers. researchgate.net

The binding process is often cooperative. Once a few surfactant molecules bind to the polymer chain, it facilitates the binding of more surfactant molecules, leading to the formation of micelle-like aggregates along the polymer chain. The presence of salt can significantly influence these interactions; at low concentrations, salt can screen the repulsions between the charged heads of the surfactant molecules, favoring aggregation, while at high concentrations, it can shield the electrostatic attraction between the surfactant and the polymer, leading to the dissolution of the complex. mdpi.com A study on a simple coacervate-forming system of DOSS in an aqueous sodium chloride solution demonstrated that increased counterion binding to the DOSS aggregates is a key mechanism driving the formation of the coacervate phase. rsc.org

The binding of an anionic surfactant to a polymer chain can induce significant conformational changes. For flexible polymers, the formation of surfactant aggregates along the polymer backbone can lead to a more compact, globular structure, often described as a "pearl necklace" model. This change in conformation can have a pronounced effect on the solution's properties, particularly its viscosity.

For instance, in studies involving the interaction of the anionic surfactant sodium dodecyl sulfate (B86663) (SDS) with nonionic cellulose (B213188) derivatives, a significant increase in viscosity is often observed at low surfactant concentrations, followed by a decrease at higher concentrations. The initial increase is attributed to the unfolding of the polymer-surfactant complexes due to electrostatic repulsion between the bound anionic surfactant headgroups. As more surfactant is added, the hydrophobic tails of the surfactant molecules begin to form micelle-like clusters, leading to a more compact structure and a subsequent decrease in viscosity. While specific data for Sodium 1,4-dinonyl sulfosuccinate is not available, similar behavior would be anticipated.

The interaction between an anionic surfactant like docusate (B154912) sodium and a nonionic polymer such as povidone has been shown to increase the viscosity of the microenvironment. This increase was attributed to polymer-surfactant aggregation, which was confirmed by changes in the zeta potential and critical aggregation concentration (CAC) values. Such changes in solution properties highlight the importance of understanding these interactions in formulation science.

The association of surfactants and polymers can lead to the self-assembly of various aggregate structures, including mixed micelles, vesicles, and hydrogels. The specific morphology of these aggregates is dependent on the concentrations of the surfactant and polymer, their chemical structures, and external conditions such as temperature and pH.

Hydrogels, which are three-dimensional polymer networks capable of holding large amounts of water, can be formed or modified through surfactant-polymer interactions. The surfactant can act as a physical cross-linker, connecting different polymer chains through micellar bridges. This can significantly enhance the mechanical properties and swelling behavior of the hydrogel. While the direct formation of hydrogels using this compound and a polymer has not been extensively documented, the underlying principles of surfactant-polymer association suggest its potential in this area.

Surfactant-Nanoparticle Interactions

Surfactants play a critical role in the synthesis and stabilization of nanoparticles. They can control particle size and shape, prevent aggregation, and modify the surface properties of the nanoparticles for specific applications.

This compound, as an anionic surfactant, can adsorb onto the surface of nanoparticles through various mechanisms. For nanoparticles with a positive surface charge, the primary driving force for adsorption is electrostatic attraction. For uncharged or negatively charged nanoparticles, adsorption can still occur through hydrophobic interactions between the nonyl tails of the surfactant and the nanoparticle surface, or through other specific chemical interactions.

This adsorption layer provides colloidal stability, preventing the nanoparticles from aggregating and settling out of solution. The charged sulfonate headgroups of the surfactant molecules orient towards the aqueous phase, creating an electrostatic repulsion between the particles. Furthermore, the hydrocarbon tails can provide steric hindrance, which also contributes to stabilization. The choice of surfactant is crucial for achieving long-term stability in various environments. For instance, studies have shown that appropriate stabilization of nanoparticles is necessary to maintain their colloidal stability and maximize their applicability. ijpsonline.com

In a study involving silver nanoparticles in a nonpolar solvent (n-decane), the adsorption of sodium bis(2-ethylhexyl) sulfosuccinate (AOT), a structurally similar surfactant, was investigated. nih.gov It was found that at concentrations below the critical micelle concentration (CMC), a monolayer of AOT covered the nanoparticle. nih.gov As the concentration increased, the surface charge (ζ-potential) of the nanoparticles increased, indicating further adsorption and the formation of a more complex adsorption layer, potentially involving the clustering of micelles on the nanoparticle surface. nih.gov

| Surfactant System | Nanoparticle | Key Findings on Adsorption and Stabilization |

| Sodium bis(2-ethylhexyl) sulfosuccinate (AOT) in n-decane | Silver (Ag) | Below CMC, a monolayer of AOT forms on the nanoparticle surface. Above CMC, multilayer adsorption and micellar clustering occur, leading to increased surface charge and colloidal stability. nih.gov |

| Docusate sodium salt (AOT) | Liquid Core for Nanocapsules | Used as an emulsifier to create stable liquid cores which are then encapsulated by polyelectrolytes. nih.gov |

This table presents data for structurally similar surfactants to infer the potential behavior of this compound.

Surfactant aggregates, such as micelles and vesicles, can act as soft templates to direct the formation and control the morphology of nanoparticles during their synthesis. rsc.org The size and shape of the surfactant aggregates can be tuned by changing the surfactant concentration, temperature, or the addition of co-solvents or salts. This, in turn, influences the final size and shape of the nanoparticles.

For example, reverse micelles of AOT in nonpolar solvents are well-known nanoreactors for the synthesis of a wide variety of nanoparticles. researchgate.net The water pools within the reverse micelles act as confined environments for the chemical reactions, and the size of these water pools, which is controlled by the water-to-surfactant molar ratio, dictates the size of the resulting nanoparticles. researchgate.net While reverse micelle formation is characteristic of nonpolar solvents, in aqueous solutions, surfactants like this compound form regular micelles which can also act as templates.

| Templating Surfactant | Nanomaterial | Controlled Morphology |

| Sodium dodecyl benzenesulfonate (B1194179) (SDBS) | Nickel (Ni) | Nanobelts rsc.org |

| Poly(vinylpyrrolidone) (PVP) | Cadmium Sulfide (CdS) | Nanowires, Nanotubes rsc.org |

| Sodium bis(2-ethylhexyl) sulfosuccinate (AOT) | Gold (Au) | Nanoparticles and subnanometer clusters researchgate.net |

This table showcases examples of other surfactants used as templates to illustrate the principle of morphology control, a role that this compound could potentially fulfill.

Influence on Nanoparticle Aggregation and Dispersion Stability

The stability of colloidal dispersions, such as those containing nanoparticles, can be significantly influenced by the presence of surfactants. Surfactants can adsorb onto the surface of nanoparticles, altering their surface properties and consequently their tendency to aggregate. This interaction can lead to either stabilization or destabilization of the dispersion.

For solvophobic surfaces, the addition of surfactants can counteract capillary evaporation, and around the critical micelle concentration (CMC), the interaction can become repulsive, thereby enhancing the stability of the colloidal dispersion. rsc.org However, at concentrations above the CMC, the formation of micelles can introduce a depletion effect, leading to an effective attraction between particles, which may destabilize the dispersion. rsc.org

While specific studies on this compound are limited, research on the closely related surfactant, Sodium 1,4-bis(2-ethylhexyl) sulfosuccinate (AOT), provides insights into the potential role of dialkyl sulfosuccinates in nanoparticle synthesis and stability. AOT reverse micelles are noted for their high versatility as nanoreactors. researchgate.net For instance, they have been utilized in the synthesis of gold nanoparticles, where the surfactant interface plays a crucial role in protecting the nanoparticles from aggregation and controlling their growth. researchgate.net The composition of the surrounding medium can affect the properties of the AOT reverse micelles, which in turn influences the characteristics of the resulting nanoparticles. researchgate.net

The stability of nanoparticle dispersions in the presence of surfactants is a complex phenomenon influenced by factors such as the nature of the nanoparticle surface (solvophilic vs. solvophobic), the concentration of the surfactant, and the composition of the medium. rsc.org In high ionic strength slurries, where conventional ionic surfactants may be ineffective, a synergistic combination of an ionic and a nonionic surfactant has been shown to provide stability through steric hindrance. nih.gov

Interactions with Biological Macromolecules (e.g., Proteins, Lipids) in Model Systems

Anionic surfactants are known to interact strongly with biological macromolecules like proteins and lipids. cir-safety.org These interactions can lead to significant structural and functional changes in the macromolecules.

Protein-Surfactant Interactions and Conformational Changes of Adsorbed Proteins

The interaction between proteins and surfactants is a complex process that has been the subject of extensive research. Anionic surfactants can bind to proteins and, depending on the concentration, can lead to their denaturation. nih.gov It is understood that both monomeric surfactant molecules and micelles can play a role in protein denaturation. nih.gov

The process of protein unfolding in the presence of surfactants can differ from denaturation caused by chemical agents. nih.gov For charged surfactants, their high affinity for proteins often results in distinct unfolding pathways. nih.gov Studies on proteins like bovine serum albumin (BSA) and immunoglobulin G (IgG) have shown that adsorption onto a surface can induce conformational changes over extended periods, leading to phenomena like "flattening" of the protein structure. mit.edu The nature of these changes can be influenced by protein-protein and protein-surface interactions. mit.edu

The conformational state of proteins can be significantly altered by their environment. For instance, post-translational modifications like phosphorylation can induce localized conformational changes. nih.gov Similarly, the interaction with a surfactant-laden interface can cause proteins to undergo structural rearrangements. nih.govbiorxiv.org

Membrane Mimetic Systems and Solubilization of Lipid Bilayers

Surfactants can interact with and disrupt lipid bilayers, a process that is fundamental to their function in various applications, including as detergents and in the study of membrane proteins. The solubilization of lipid membranes by detergents is often described by a three-state model. researchgate.net

Anionic surfactants, due to their amphiphilic nature, can insert into lipid bilayers, leading to changes in membrane properties and, at sufficient concentrations, to the complete solubilization of the membrane into mixed micelles. researchgate.netnih.gov The interaction of surfactants with lipid membranes can modulate the bilayer's elastic properties. rsc.org

While specific data for this compound is scarce, studies with other surfactants provide valuable insights. For example, the interaction of surfactants with dipalmitoylphosphatidylcholine (DPPC) and dipalmitoylphosphatidylglycerol (B1197311) (DPPG) bilayers has been studied using techniques like electron spin resonance spectroscopy. nih.gov Such studies reveal that surfactants can decrease the mobility of phospholipid acyl chains, indicating a direct interaction with the lipid core of the membrane. nih.gov

The ability of a surfactant to solubilize a lipid membrane can be influenced by the composition of the membrane itself. nih.gov Some surfactants may cause a general disordering of the lipid bilayer before solubilization, while others may act by inducing localized disruptions. nih.gov Recent advancements have seen the use of copolymers like diisobutylene/maleic acid (DIBMA) to solubilize membrane proteins into functional lipid-bilayer nanodiscs, offering an alternative to traditional detergents. nih.gov Similarly, certain biosurfactants can induce the formation of lipid nanodiscs from phospholipid vesicles. nih.gov

Synergistic and Antagonistic Effects in Mixed Surfactant Systems

The combination of different types of surfactants in a single system can lead to synergistic or antagonistic interactions, resulting in properties that are different from the simple sum of the individual components. These effects are of great interest in formulating products with enhanced performance.

Synergistic Enhancement of Surface Activity and Colloidal Stability

Synergistic interactions in mixed surfactant systems can lead to a significant enhancement of their performance, including increased surface activity and improved colloidal stability. researchgate.netcapes.gov.br This synergy often results in a lower critical micelle concentration (CMC) for the mixture compared to the individual surfactants. researchgate.net

The mechanism behind this synergy is often attributed to the favorable interactions between the different surfactant molecules at interfaces and in micelles, which can be driven by factors like electrostatic attraction, steric effects, and changes in hydration of the headgroups. researchgate.netcapes.gov.br For example, mixtures of anionic and nonionic surfactants are known to exhibit synergistic effects that can enhance the stability of colloidal slurries, particularly in high ionic strength environments where single ionic surfactants may be ineffective. nih.gov The proposed mechanism involves the adsorption of the ionic surfactant onto the particle surface, with the nonionic surfactant penetrating this layer, leading to steric stabilization. nih.gov

In the context of ethoxylated alkyl sulfosuccinate surfactants mixed with sodium dioctyl sulfosuccinate (a dialkyl sulfosuccinate), a minimum in surface tension was observed at a specific molar ratio, indicating a synergistic interaction that enhances surface activity. researchgate.net The stability of complex systems like double emulsions can also be improved by using mixed surfactant systems, where one surfactant provides stability and another controls transport properties. nih.gov

The following table presents a conceptual overview of the impact of synergistic interactions in mixed surfactant systems on key properties.

| Property | Effect of Synergism | Underlying Mechanism |

| Critical Micelle Concentration (CMC) | Lowered | Favorable interactions between different surfactant molecules in the micelle, reducing the free energy of micellization. |

| Surface Tension Reduction | Enhanced | More efficient packing of surfactant molecules at the interface, leading to a greater reduction in surface energy. |

| Colloidal Stability | Increased | Combination of electrostatic and steric stabilization mechanisms, particularly effective in challenging conditions like high ionic strength. |

| Foaming/Wetting/Emulsifying Power | Improved | Optimized interfacial properties due to the combined action of the different surfactant types. |

This table provides a generalized summary based on principles of surfactant science. nih.govresearchgate.netresearchgate.netnih.gov

Theoretical and Computational Investigations of Sodium 1,4 Dinonyl Sulfosuccinate Systems

Molecular Dynamics Simulations of Interfacial and Bulk Behavior

Molecular dynamics (MD) simulations are a powerful tool to study the dynamic behavior of molecules over time. For Sodium 1,4-dinonyl sulfosuccinate (B1259242), MD simulations would provide insights into its arrangement and interactions at interfaces (e.g., air-water or oil-water) and within a bulk aqueous solution.

In a typical MD simulation of this system, a simulation box would be constructed containing molecules of Sodium 1,4-dinonyl sulfosuccinate, water, and potentially an oil phase. The interactions between all atoms would be described by a force field, a set of parameters that define the potential energy of the system. By solving Newton's equations of motion for each atom, the trajectory of the system can be tracked, revealing how the surfactant molecules behave and organize themselves.

Detailed Research Findings from Analogous Systems:

Interfacial Adsorption: Simulations would likely show the amphiphilic nature of this compound, with the hydrophilic sulfosuccinate head group orienting towards the aqueous phase and the hydrophobic dinonyl tails extending into the non-polar phase or towards the air.

Surface Tension Reduction: By calculating the pressure tensor of the simulation box, the reduction in surface tension caused by the surfactant could be estimated.

Aggregate Formation: At concentrations above the critical micelle concentration (CMC), the simulations would capture the spontaneous self-assembly of surfactant molecules into micelles or other aggregate structures in the bulk phase. The size, shape, and dynamics of these aggregates could be analyzed.

Solvent Accessible Surface Area (SASA): This parameter would be calculated to understand the extent of the hydrophobic core's exposure to water, providing insights into the compactness of the formed micelles.

| Property Investigated | Expected Outcome from MD Simulation | Significance |

| Orientation at Interface | Hydrophilic head in water, hydrophobic tails in non-polar phase. | Explains the mechanism of surface tension reduction. |

| Micelle Shape and Size | Prediction of spherical or other aggregate shapes and their dimensions. | Relates molecular structure to macroscopic properties. |

| Radial Distribution Functions | Probability of finding water or counter-ions at a certain distance from the surfactant headgroup. | Describes the hydration shell and ion binding around the micelle. |

Density Functional Theory (DFT) Calculations for Molecular Conformation and Interaction Energies

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. For this compound, DFT calculations would be employed to determine its most stable three-dimensional structure (conformation) and to quantify the strength of its interactions with other molecules.

These calculations solve the Schrödinger equation for the molecule, providing information about the electron density distribution and the energies of different molecular orbitals. This allows for a detailed understanding of the molecule's geometry, reactivity, and non-covalent interactions.

Detailed Research Findings from Analogous Systems:

Optimized Geometry: DFT would predict the bond lengths, bond angles, and dihedral angles for the most stable conformation of a single this compound molecule.

Interaction with Water: The interaction energy between the sulfosuccinate headgroup and a small number of water molecules could be calculated to understand the initial stages of hydration. This would likely reveal strong hydrogen bonding between the sulfonate group and water.

Counter-ion Binding: The binding energy of the sodium counter-ion (Na+) to the sulfonate headgroup could be calculated, providing insight into the degree of ion pairing.

Electrostatic Potential Maps: These maps would visualize the charge distribution on the molecule's surface, highlighting the electron-rich (negative) and electron-poor (positive) regions, which are crucial for intermolecular interactions.

| Parameter Calculated by DFT | Anticipated Finding for this compound | Importance |

| Conformational Energy | Identification of the lowest energy structure of the molecule. | Provides a foundational understanding of the molecule's shape. |

| Interaction Energy with Water | Strong negative interaction energy, indicating favorable hydration. | Explains the water solubility of the hydrophilic headgroup. |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates the chemical reactivity and electronic stability of the molecule. |

Coarse-Grained Modeling of Self-Assembly Processes and Aggregate Structures

While all-atom MD simulations provide detailed information, they are computationally expensive for studying large-scale phenomena like the formation of many micelles over long timescales. Coarse-grained (CG) modeling is a technique that simplifies the system by grouping several atoms into a single "bead." This reduces the number of particles in the simulation, allowing for the investigation of larger systems and longer time scales.

For this compound, a CG model would typically represent the hydrophilic headgroup as one bead and the two hydrophobic nonyl tails as a series of connected beads. The interactions between these beads are parameterized to reproduce certain properties of the all-atom system or experimental data.

Detailed Research Findings from Analogous Systems:

Micelle Formation Dynamics: CG simulations would allow for the observation of the entire process of micellization, from randomly dispersed monomers to the formation of stable aggregates.

Phase Behavior: By varying the concentration of the surfactant, CG simulations could predict the different phases that may form, such as spherical micelles, worm-like micelles, or lamellar structures.

Effect of Additives: The influence of salts or other molecules on the self-assembly process and the resulting aggregate structures could be efficiently studied.

| Phenomenon Studied | Information Gained from CG Modeling | Relevance |

| Self-Assembly Pathway | The step-by-step mechanism of how monomers aggregate. | Provides fundamental insights into the formation of supramolecular structures. |

| Aggregate Morphology | The shape and structure of the resulting micelles or other phases. | Connects molecular design to the macroscopic behavior of the surfactant solution. |

| System-wide Dynamics | The collective behavior of a large number of surfactant molecules. | Enables the study of properties that emerge from the interaction of many molecules. |

Thermodynamic Modeling of Micellization and Adsorption Phenomena

Thermodynamic modeling aims to quantify the energetic driving forces behind micellization and adsorption at interfaces. This often involves a combination of experimental data and theoretical models to determine key thermodynamic parameters.

For this compound, experimental techniques like surface tensiometry and isothermal titration calorimetry (ITC) would be used to measure properties like the critical micelle concentration (CMC) at different temperatures. These data would then be used in thermodynamic models to calculate the Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization.

Detailed Research Findings from Analogous Systems:

Spontaneity of Micellization: The negative value of ΔG°mic would confirm that micelle formation is a spontaneous process.

Driving Force: The relative contributions of enthalpy and entropy to the Gibbs free energy would reveal the primary driving force for micellization. For many surfactants, this is the "hydrophobic effect," which is largely an entropic process. wikipedia.org

Adsorption vs. Micellization: By comparing the thermodynamics of adsorption at an interface with that of micellization in the bulk, one could determine which process is more favorable under certain conditions.

| Thermodynamic Parameter | Typical Finding for Anionic Surfactants | Interpretation |

| ΔG°mic | Negative | Micellization is a spontaneous process. |

| ΔH°mic | Can be positive or negative depending on temperature. | Indicates whether the process is endothermic or exothermic. |

| ΔS°mic | Positive | The increase in disorder of the overall system (largely due to the release of ordered water molecules from around the hydrophobic tails) is a major driving force. |

Advanced Characterization Techniques for Studying Sodium 1,4 Dinonyl Sulfosuccinate Systems

Scattering Techniques for Aggregate Structure and Size

Scattering techniques are indispensable for elucidating the morphology, dimensions, and organizational characteristics of Sodium 1,4-dinonyl sulfosuccinate (B1259242) aggregates, such as micelles or vesicles, in solution.

Small-Angle X-ray Scattering (SAXS) is a powerful non-destructive technique used to determine the nanoscale structure of materials. rigaku.com By analyzing the elastic scattering pattern of X-rays at very small angles, SAXS can provide information on the size, shape, and distribution of particles, such as micelles, in solution. rigaku.comresearchgate.netnih.gov The technique is based on the principle that electron density fluctuations within a sample will scatter X-rays, and the resulting interference pattern contains information about the structure that caused the scattering. rigaku.com

For Sodium 1,4-dinonyl sulfosuccinate, which is an anionic surfactant, SAXS is instrumental in characterizing the micelles it forms above its critical micelle concentration (CMC). dannalab.com Analysis of SAXS data can reveal the shape of the micelles (e.g., spherical, ellipsoidal, or cylindrical) and their dimensions. For instance, studies on similar surfactants like sodium dodecyl sulfate (B86663) (SDS) have used SAXS to reveal detailed information about the micellar shape, which can be modeled as a polydisperse triaxial ellipsoidal core-shell structure. reading.ac.uk This level of detail allows for a comprehensive understanding of how the hydrophobic dinonyl tails and the hydrophilic sulfosuccinate headgroups arrange themselves in an aqueous environment.

Furthermore, SAXS can be employed to study the effects of varying conditions such as concentration, temperature, and the presence of additives on the micellar structure of this compound. nih.gov For example, time-resolved SAXS experiments can monitor the kinetics of micelle formation or changes in micellar morphology in response to external stimuli. nih.gov

A hypothetical SAXS analysis of this compound micelles might yield the following data, which can be interpreted to determine key structural parameters.

| Structure Factor S(q) | Describes the interactions between micelles. | Indicates repulsive electrostatic interactions |

Small-Angle Neutron Scattering (SANS) is a technique analogous to SAXS but uses neutrons instead of X-rays. nih.gov The primary advantage of SANS lies in its ability to utilize contrast variation by isotopic substitution, typically by replacing hydrogen with deuterium. nih.gov This allows for the selective highlighting of different parts of a complex system. For surfactants like this compound, this means the hydrophobic core and the hydrophilic shell of a micelle can be studied independently. nih.govnist.gov

By strategically deuterating either the solvent (e.g., D₂O instead of H₂O) or the surfactant molecules, specific structural features of the aggregates can be made "visible" to the neutron beam. nist.gov This provides detailed information on the internal structure of the micelles, such as the extent of water penetration into the core and the conformation of the alkyl chains. SANS studies on the related surfactant, dioctyl sodium sulfosuccinate (AOT), have been used to characterize the microstructure of surfactant-based gels, revealing transitions between columnar hexagonal and lamellar phases depending on water content and temperature. nist.gov

A SANS experiment on this compound could provide the following detailed structural information.

Table 2: Potential SANS Findings for this compound Aggregates

| Structural Feature | Information Obtainable from SANS |

|---|---|

| Core Radius | Determined by contrast matching the shell to the solvent. |

| Shell Thickness | Determined by contrast matching the core to the solvent. |

| Aggregation Number | The number of surfactant molecules per micelle. |

| Solvent Penetration | The extent to which water molecules penetrate the micellar core. |

| Inter-aggregate Structure | Characterization of the arrangement of aggregates in concentrated systems. |

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of small particles in suspension or polymers in solution. unchainedlabs.comnih.gov DLS measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the particles. unchainedlabs.com Larger particles move more slowly, causing the scattered light intensity to fluctuate at a lower frequency, while smaller particles move more rapidly, leading to higher frequency fluctuations. unchainedlabs.com Analysis of these fluctuations allows for the determination of the translational diffusion coefficient, which can then be related to the hydrodynamic diameter of the particles using the Stokes-Einstein equation. nih.gov